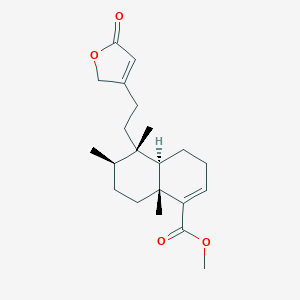
Clerodermic acid methyl ester
Übersicht
Beschreibung
Clerodermic acid methyl ester is a compound that has been the subject of various studies due to its interesting chemical properties. The research has primarily focused on its synthesis, molecular structure, and reactivity.
Synthesis Analysis
Several methods have been developed for synthesizing methyl esters, including those similar to Clerodermic acid methyl ester. For example, a method involving the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature has been described for preparing amino acid methyl ester hydrochlorides (Li & Sha, 2008). Another study details the total synthesis of (±)-epithuriferic acid methyl ester, highlighting the Diels-Alder reaction as a key step (Koprowski et al., 2016).
Molecular Structure Analysis
The molecular structure of Clerodermic acid methyl ester, like other similar compounds, can be characterized using various analytical techniques. Research on similar molecules, such as the total synthesis and structural revision of chromomoric acid C-I and C-II methyl esters, provides insight into the structural elucidation of such compounds (Liu, Dong & Chu, 1994).
Chemical Reactions and Properties
The chemical reactions of methyl esters are diverse. For instance, the electron-transfer reaction of cinnamic acids and their methyl esters with the DPPH(*) radical in alcoholic solutions has been studied, demonstrating various reaction mechanisms (Foti, Daquino & Geraci, 2004). Additionally, the synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester showcases another type of chemical reaction involving methyl esters (Aragão et al., 2005).
Wissenschaftliche Forschungsanwendungen
Fatty Acid Methyl Ester Synthesis : A method for efficiently synthesizing fatty acid methyl esters from fresh tissue, oils, and feedstuffs is described, which is significant for accurate fatty acid analysis (O'fallon et al., 2007).
Transformation of Volatile Fatty Acids : Research has shown the ability to transform volatile fatty acids into fatty acid methyl esters with high efficiency and tolerance to impurities, which is crucial in various chemical processes (Jung et al., 2016).
Drug Transdermal Delivery Systems : Novel ionic liquids based on amino acid esters, including methyl esters, enhance the skin permeation of drugs, potentially benefiting transdermal delivery systems (Zheng et al., 2020).
Isomerization in Methylation : Optimizing methylation conditions is important to minimize isomerization of certain acids, which is essential in chromatographic analysis (Chen et al., 2007).
Quantification of Conjugated Linoleic Acid : Silver-ion high-performance liquid chromatography is found to be more accurate for quantifying conjugated linoleic acid isomers in samples than using methyl esters (Ostrowska et al., 2000).
Gas Chromatographic Analysis of Lipids : A study developed a method for preparing fatty acid methyl esters from lipids for gas chromatographic analysis (Morrison & Smith, 1964).
Toxicity of Acrylic Acid Esters : Research indicates that acrylic acid esters, used in various industries, can cause different levels of toxicity, underlining potential health hazards (Autian, 1975).
Eigenschaften
IUPAC Name |
methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFNJDVAJQRBK-LPNJYYIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl clerodermate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)



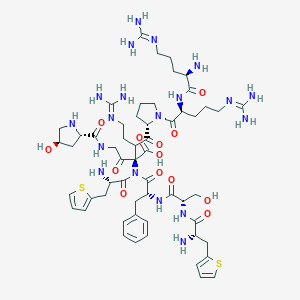
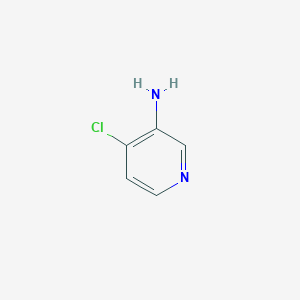
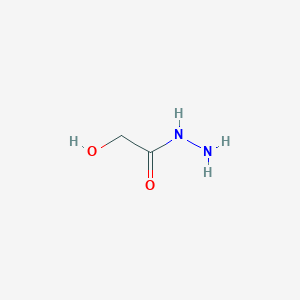



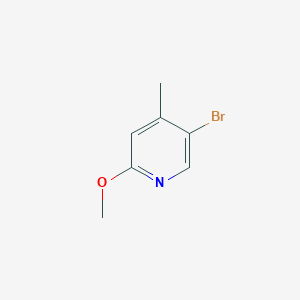
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)